molecular formula C7H5BrClN3 B15223814 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B15223814
M. Wt: 246.49 g/mol
InChI Key: HDJLTAIPLJBATR-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to introduce the chlorine and methyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodization.

    Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the intermediate.

    Palladium catalysts: Commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

7-bromo-4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-3-5-6(12-11-3)4(8)2-10-7(5)9/h2H,1H3,(H,11,12)

InChI Key

HDJLTAIPLJBATR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=CN=C2Cl)Br

Origin of Product

United States

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